N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydronaphthalene core and a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is C19H22N4O3S, which contributes to its diverse biological activities. The presence of the hydroxyl and methoxy groups enhances its solubility and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₃S |
Molecular Weight | 378.46 g/mol |
Structure | Chemical Structure |
Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH) , an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, it could potentially increase endocannabinoid levels in the body, which are known to play roles in pain modulation, appetite regulation, and mood stabilization.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds related to thiadiazole derivatives. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549). For example, certain derivatives exhibited IC50 values as low as 1.61 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as methyl or methoxy substitutions on the aromatic rings, has been correlated with enhanced anticancer activity. This suggests that modifications to the benzo[c][1,2,5]thiadiazole moiety could further optimize its efficacy against cancer cells .
Antimicrobial Properties
The thiadiazole ring system has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold have demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study by Evren et al. (2019) investigated novel N-substituted thiadiazoles for their anticancer properties. The results indicated that compounds similar to this compound showed promising selectivity against tumor cells while exhibiting low toxicity towards normal cells .
Case Study 2: Enzyme Inhibition
Research has also highlighted the potential of this compound in modulating endocannabinoid signaling pathways through FAAH inhibition. This mechanism is particularly relevant for developing treatments for chronic pain and anxiety disorders.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-14-5-6-15-12(9-14)3-2-8-19(15,24)11-20-18(23)13-4-7-16-17(10-13)22-26-21-16/h4-7,9-10,24H,2-3,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWWICQYZNLERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.